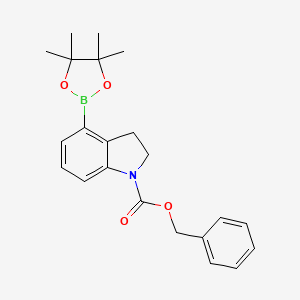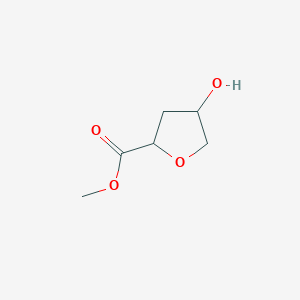
Methyl 4-hydroxytetrahydrofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxytetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a tetrahydrofuran ring substituted with a hydroxyl group at the 4-position and a carboxylate ester group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxytetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of methyl furoate. The process involves the selective hydrogenation of methyl furoate using nickel-silica catalysts. The reaction is typically carried out under mild conditions, with a high conversion rate achieved at a hydrogen pressure of 4 MPa and a reaction time of 6 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation. This method is efficient and environmentally friendly, as it utilizes biomass-derived raw materials and avoids the use of expensive precious metal catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxytetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxytetrahydrofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of biodegradable polyesters and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxytetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl tetrahydrofuran-2-carboxylate: Lacks the hydroxyl group at the 4-position.
Tetrahydrofuran-2-carboxylic acid: Contains a carboxylic acid group instead of the ester group.
Methyl 2-furancarboxylate: Contains a furan ring instead of a tetrahydrofuran ring.
Uniqueness
Methyl 4-hydroxytetrahydrofuran-2-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H10O4 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
methyl 4-hydroxyoxolane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-9-6(8)5-2-4(7)3-10-5/h4-5,7H,2-3H2,1H3 |
Clave InChI |
VNIBGLWXTXGXAE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13030291.png)
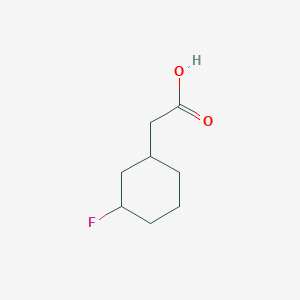
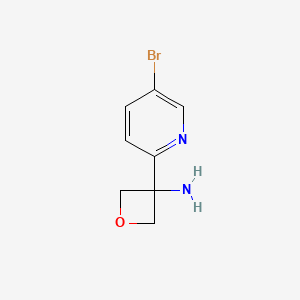
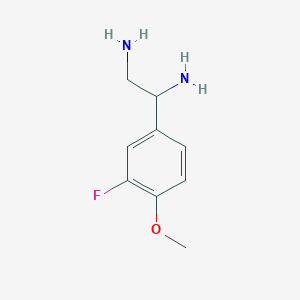

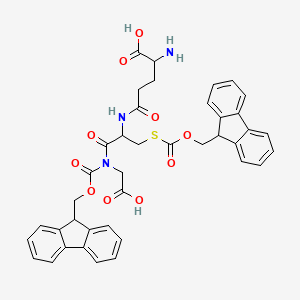
![8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13030319.png)
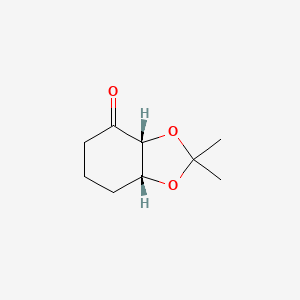
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)

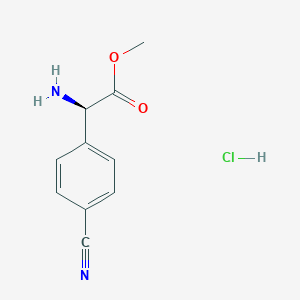

![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
